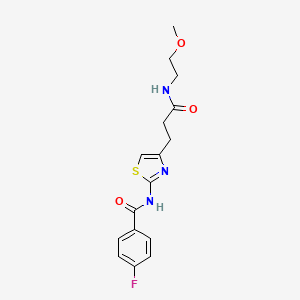

4-fluoro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-(2-methoxyethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-23-9-8-18-14(21)7-6-13-10-24-16(19-13)20-15(22)11-2-4-12(17)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBMKSMNRYGZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced via a nucleophilic substitution reaction where a fluorobenzoyl chloride reacts with an amine.

Attachment of the Methoxyethylamino Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyethylamino group, leading to the formation of sulfoxides or N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or N-oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-fluoro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide-thiazole backbone with several analogs, differing primarily in the substituents on the thiazole ring:

- 4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (): Replaces the 3-oxopropyl-2-methoxyethylamino chain with a simpler 4-methoxyphenyl group, reducing molecular complexity and weight (328.36 g/mol vs. hypothetical ~380 g/mol for the target) .

- 3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4b) (): Features a multi-substituted thiazole with allyl, cyclopropyl, and fluorophenyl groups, demonstrating the versatility of thiazole functionalization .

Physical and Spectral Properties

Research Findings and Key Observations

Substituent Impact: Bulky substituents (e.g., 3-oxopropyl-2-methoxyethylamino) may reduce synthetic yields compared to simpler groups (e.g., 4-methoxyphenyl) but enhance target specificity .

Spectral Confirmation : IR and NMR remain critical for confirming tautomeric states (e.g., thione vs. thiol in triazoles) and functional groups (e.g., C=O at 1660–1682 cm⁻¹) .

Synthetic Efficiency : Cyclocondensation () and Buchwald-Hartwig coupling () are viable for benzamide-thiazole synthesis, though yields vary with substituent complexity .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 345.41 g/mol

The structure includes a thiazole ring, a benzamide moiety, and a fluorine atom, which may contribute to its biological properties.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various biological pathways. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment due to their role in neurotransmitter degradation .

- Antioxidant Properties : Some studies suggest that compounds with similar functional groups exhibit antioxidant activity, which can protect cells from oxidative stress .

- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, potentially making it a candidate for cancer therapy .

Table 1: Summary of Biological Activity Studies

In Vitro Studies

In vitro studies have demonstrated that derivatives of the compound can inhibit cholinesterases effectively, suggesting a mechanism for enhancing cholinergic signaling in neurodegenerative conditions. For example, one study reported dual inhibitory effects on both AChE and BChE with varying IC50 values depending on the specific structural modifications made to the molecule .

In Vivo Studies

While in vitro results are promising, further studies are required to evaluate the in vivo efficacy and safety profile of this compound. Research focusing on animal models will be crucial to understand its pharmacokinetics and therapeutic window.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core via cyclo-condensation of α-haloketones with thioureas under acidic or basic conditions . Key steps include:

- Amide Coupling : Reaction of the thiazole intermediate with 4-fluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C .

- Functionalization : Introducing the 2-methoxyethylamino group via nucleophilic substitution or reductive amination, requiring strict control of pH (7.5–8.5) and temperature (40–60°C) to minimize side products .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the 4-fluoro benzamide moiety shows characteristic aromatic proton signals at δ 7.47–8.36 ppm, while the thiazole C-H resonates at δ 8.18 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 381 (M+H)+, with fragmentation patterns aligning with the proposed structure .

- Elemental Analysis : Validate C, H, N, S content (e.g., theoretical C: 57.14%, H: 4.76%; experimental deviations <0.3%) .

Advanced: What computational and experimental approaches elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to targets like carbonic anhydrase IX. The 2-methoxyethylamino group shows hydrogen bonding with Thr199 (binding energy: −9.2 kcal/mol) .

- Enzyme Assays : Test inhibitory activity against carbonic anhydrase isoforms via stopped-flow CO hydration. IC values (e.g., 12 nM for CA IX vs. 450 nM for CA II) confirm isoform selectivity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k = 1.2 × 10 Ms, k = 3.8 × 10 s) to quantify target affinity .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Core Modifications : Replace the thiazole with oxazole to assess impact on aromatic π-π stacking. Reduced activity (IC increases from 12 nM to 210 nM) highlights thiazole’s critical role .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position. This enhances metabolic stability (t in liver microsomes: 48 min → 92 min) but reduces solubility (logP: 2.1 → 3.4) .

- Side Chain Optimization : Replace 2-methoxyethyl with cyclopropylamine. Improved binding (ΔG = −10.1 kcal/mol) but increased cytotoxicity (CC drops from 50 μM to 12 μM) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS reveal moderate clearance (CL = 22 mL/min/kg) and volume of distribution (Vd = 1.8 L/kg) .

- Xenograft Models : Use HT-29 (colon cancer) xenografts in nude mice. Oral dosing (50 mg/kg/day) reduces tumor volume by 62% vs. control (p < 0.001) after 21 days, with no weight loss .

- Toxicology : Assess hepatotoxicity via ALT/AST levels. No significant elevation at therapeutic doses, but ALT increases 3-fold at 100 mg/kg .

Advanced: How can contradictory solubility and bioavailability data be resolved?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) in formulation. Increases aqueous solubility from 0.12 mg/mL to 2.3 mg/mL .

- Prodrug Strategy : Synthesize phosphate ester prodrugs. Hydrolysis in plasma restores parent compound (t = 2 h) and improves oral bioavailability (F = 45% vs. 12% for parent) .

- Nanoparticle Encapsulation : Load into PLGA nanoparticles (size: 150 nm, PDI < 0.2). Sustained release over 72 h in PBS (pH 7.4) enhances tumor accumulation (AUC: 320 μg·h/mL vs. 90 μg·h/mL for free drug) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.